N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine
Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine is a heterocyclic compound featuring a triazolopyridazine core fused with an azetidine ring and substituted pyrimidinamine. Its molecular formula is C₁₈H₂₂N₈O, with a molecular weight of 366.4 g/mol (CAS: 2198573-05-4) . The structure includes a cyclobutyl group at the 3-position of the triazolo ring and a dimethylpyrimidin-4-amine moiety attached to the azetidine substituent.
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-12-19-9-8-15(20-12)24(2)14-10-25(11-14)17-7-6-16-21-22-18(26(16)23-17)13-4-3-5-13/h6-9,13-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNBQCPAJMCDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b]thiadiazine derivatives, have shown promising pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects. These activities suggest that the compound may interact with a variety of targets, including enzymes and receptors involved in these processes.
Mode of Action
Similar compounds have been shown to inhibit enzymes and interact with various receptors. The compound’s ability to form hydrogen bonds and make specific interactions with different target receptors could be key to its mode of action.
Biochemical Pathways
Based on the pharmacological activities of similar compounds, it can be inferred that the compound may affect multiple pathways related to inflammation, cancer, microbial infections, and other diseases.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds, suggesting that similar studies could be conducted for this compound to determine its ADME properties.
Result of Action
Similar compounds have shown promising cytotoxic activities through egfr and parp-1 inhibitions with apoptosis-induction in cancer cells. This suggests that the compound may have similar effects.
Biological Activity
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethylpyrimidin-4-amine is a complex organic compound characterized by its unique molecular structure. The compound belongs to the class of fused heterocycles and contains multiple functional groups that may contribute to its biological activity. Understanding the biological activity of this compound can provide insights into its potential applications in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is C17H19N7, with a molecular weight of approximately 354.385 Da. It features several interconnected rings that enhance its potential biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N7 |
| Molecular Weight | 354.385 Da |
| Melting Point | 188–189 °C |
| Structure | Complex heterocyclic |
Biological Activity
Research indicates that compounds related to the 1,2,4-triazolo[4,3-b]pyridazine scaffold exhibit significant biological activities. These include:
- Anticancer Activity : Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, a study evaluated related triazolo-pyridazine derivatives for their inhibitory activity against c-Met kinase and found significant cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cell lines with IC50 values ranging from 1.06 to 2.73 μM .
- Kinase Inhibition : The compound's structural components suggest potential inhibitory effects on kinases like c-Met. In vitro studies have demonstrated that certain derivatives exhibit IC50 values comparable to established inhibitors such as Foretinib .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves apoptosis induction and cell cycle arrest in cancer cells. For example, compound 12e from related studies was shown to induce late apoptosis in A549 cells and arrest them in the G0/G1 phase of the cell cycle .
Study on Triazolo-Pyridazine Derivatives
A comprehensive study synthesized various triazolo-pyridazine derivatives and evaluated their biological activities. Among them:
- Compound 12e exhibited significant cytotoxicity with an IC50 of 1.06 ± 0.16 μM against A549 cells.
- The structure–activity relationship (SAR) analysis indicated that specific functional groups significantly influenced cytotoxicity .
Comparative Analysis
To better understand the biological activity of this compound compared to other compounds:
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Compound 12e | 1.06 | Significant cytotoxicity |
| Foretinib | 0.019 | Positive control for kinase inhibition |
| Compound with similar scaffold | Varies | Moderate cytotoxicity |
Comparison with Similar Compounds
Triazolopyridazine Derivatives
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (3) : Shares the triazolopyridazine core but substitutes the azetidine group with a 4-chlorophenethyl chain. This compound was synthesized via nucleophilic aromatic substitution (SNAr) in 72% yield and has a higher melting point (223–227°C ) compared to cyclobutyl analogs, likely due to increased aromaticity .
- Its synthesis follows a similar SNAr protocol, yielding 72% .
Quinazoline Derivatives
- 6-(6-Aminopyridin-3-yl)-N-methyl-N-(p-tolyl)quinazolin-4-amine (7n): Replaces the triazolopyridazine core with a quinazoline system. While structurally distinct, it shares the pyridinyl-amine substituent pattern. Synthesized in 79.8% yield with ESI-MS m/z 342.1 [M + H]⁺, this compound highlights the versatility of fused heterocycles in medicinal chemistry .
Substituent Effects
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
